molecular formula C8H5BrF2O3 B1404410 4-Bromo-3-(difluoromethoxy)benzoic acid CAS No. 1352719-48-2

4-Bromo-3-(difluoromethoxy)benzoic acid

Cat. No.: B1404410
CAS No.: 1352719-48-2
M. Wt: 267.02 g/mol
InChI Key: NANDQHMDKLHAMZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5BrF2O3 and its molecular weight is 267.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-(difluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(difluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-2-1-4(7(12)13)3-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDQHMDKLHAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Workflows for 4-Bromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs and heavy halogens into aromatic scaffolds is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Bromo-3-(difluoromethoxy)benzoic acid is a highly versatile, bifunctional building block. It features a carboxylic acid for standard derivatization, a bromine atom primed for transition-metal-catalyzed cross-coupling, and a difluoromethoxy (–OCF₂H) group that serves as a lipophilic, metabolically stable bioisostere for traditional methoxy or hydroxyl groups.

This technical guide provides an authoritative breakdown of its physicochemical properties, mechanistic synthetic pathways, and validated downstream applications, ensuring that researchers can deploy this compound with maximum efficiency and reproducibility.

Structural & Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in complex synthetic sequences and biological systems. The –OCF₂H group acts as a lipophilic hydrogen bond donor/acceptor, significantly enhancing membrane permeability while resisting oxidative metabolism by cytochrome P450 enzymes. The adjacent bromine atom exerts a strong inductive electron-withdrawing effect, which, combined with the –OCF₂H group, lowers the pKa of the benzoic acid, rendering it slightly more acidic than unsubstituted benzoic acid.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Bromo-3-(difluoromethoxy)benzoic acid
CAS Registry Number 1352719-48-2[1]
Molecular Formula C₈H₅BrF₂O₃[1]
Molecular Weight 267.0243 g/mol [1]
MDL Number MFCD28401976[1]
SMILES String OC(C1=CC(OC(F)F)=C(Br)C=C1)=O[1]
Predicted pKa ~3.8 (Carboxylic acid proton)
Predicted LogP ~2.8 (Highly lipophilic core)
Appearance White to off-white crystalline solid

Synthetic Strategy & Mechanistic Causality

The de novo synthesis of 4-bromo-3-(difluoromethoxy)benzoic acid typically begins with commercially available 4-bromo-3-hydroxybenzoic acid. As a Senior Application Scientist, I must emphasize the causality behind the protection strategy : attempting direct difluoromethylation of the unprotected hydroxybenzoic acid will lead to competitive reactions at the carboxylic acid moiety, drastically reducing the yield and complicating purification.

Therefore, a robust three-step "protect-functionalize-deprotect" sequence is mandated.

Synthesis_Workflow SM 4-Bromo-3-hydroxybenzoic acid (Starting Material) Int1 Methyl 4-bromo-3-hydroxybenzoate (Intermediate 1) SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 4-bromo-3-(difluoromethoxy)benzoate (Intermediate 2) Int1->Int2 ClCF2COONa, Cs2CO3 DMF, 100°C, 4h Prod 4-Bromo-3-(difluoromethoxy)benzoic acid (Final Product) Int2->Prod LiOH, THF/H2O RT, 2h; then HCl

Fig 1: Step-by-step synthetic workflow for 4-Bromo-3-(difluoromethoxy)benzoic acid.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Esterification (Protection)

  • Procedure: Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.1 eq). Reflux for 12 hours.

  • Causality: Methanol serves as both solvent and reactant. The acid catalyst drives the Fischer esterification.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (R_f ~ 0.1) will be completely consumed, replaced by a less polar spot (R_f ~ 0.4).

Step 2: Difluoromethylation (Core Functionalization)

  • Procedure: To a solution of the intermediate ester (1.0 eq) in anhydrous DMF (0.2 M), add Cs₂CO₃ (2.0 eq) and sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 eq). Heat the mixture to 100°C for 4 hours.

  • Causality: Sodium chlorodifluoroacetate is a stable, solid reagent that undergoes thermal decarboxylation at elevated temperatures to expel CO₂ and chloride, generating the highly reactive difluorocarbene (:CF₂) in situ. The phenoxide ion (generated by Cs₂CO₃) rapidly attacks the carbene, followed by protonation from trace water or solvent to yield the –OCF₂H ether.

  • Self-Validation: LC-MS analysis must show the disappearance of the phenolic mass and the appearance of the [M+H]⁺ peak corresponding to the difluoromethylated ester.

Step 3: Saponification (Deprotection)

  • Procedure: Dissolve the intermediate in THF/H₂O (1:1, 0.2 M). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours. Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the product.

  • Causality: LiOH provides mild, highly chemoselective hydrolysis of the methyl ester without risking cleavage of the robust –OCF₂H ether. Acidification ensures the carboxylic acid is fully protonated, driving its precipitation from the aqueous phase for easy recovery.

Downstream Applications in Drug Discovery

The true value of 4-bromo-3-(difluoromethoxy)benzoic acid lies in its orthogonal reactivity. The carboxylic acid can be activated for amidation, while the aryl bromide remains untouched, ready for subsequent palladium-catalyzed functionalization.

Functionalization_Pathways Core 4-Bromo-3-(difluoromethoxy)benzoic acid Amide Amide Derivatives (e.g., N-(methylsulfonyl)benzamide) Core->Amide EDC, DMAP, R-NH2 CH2Cl2, 20°C Biaryl Biaryl Compounds (Suzuki-Miyaura Coupling) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Ester Ester Prodrugs (Alkyl/Aryl esters) Core->Ester R-OH, DCC, DMAP CH2Cl2, RT

Fig 2: Downstream functionalization pathways leveraging the carboxylic acid and bromine handles.

Validated Amide Coupling Protocol

A highly efficient and documented application of this compound is its conversion into sulfonamide derivatives, which are prevalent pharmacophores in kinase and protease inhibitors.

Specifically, 4-bromo-3-(difluoromethoxy)benzoic acid can be quantitatively converted to 4-bromo-3-(difluoromethoxy)-N-(methylsulfonyl)benzamide [2].

  • Conditions: The reaction is executed using methanesulfonamide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at 20°C[2].

  • Mechanistic Insight: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium species that is rapidly intercepted by the weakly nucleophilic methanesulfonamide, driving the reaction to a reported 100% yield[2].

Analytical Characterization Standards

To ensure scientific integrity and trustworthiness, any batch of 4-bromo-3-(difluoromethoxy)benzoic acid must be rigorously characterized before deployment in biological screening or further synthesis[3]:

  • ¹⁹F NMR Spectroscopy: The –OCF₂H group presents a highly distinct signal. Due to the coupling with the adjacent proton, it typically appears as a doublet around -80 to -85 ppm with a large geminal coupling constant (²J_HF ≈ 74 Hz).

  • ¹H NMR Spectroscopy: The proton of the difluoromethoxy group appears as a characteristic triplet (due to coupling with the two fluorine atoms) far downfield (typically between 6.5 and 7.0 ppm) with the corresponding ²J_HF ≈ 74 Hz.

  • High-Resolution Mass Spectrometry (HRMS): The presence of the bromine atom provides a self-validating isotopic signature. The mass spectrum will display a distinct 1:1 ratio for the [M-H]⁻ and [M+2-H]⁻ peaks (m/z ~265 and 267) in negative electrospray ionization (ESI-) mode.

References

  • LookChem Database - Cas 3144-09-0, Methanesulfonamide (Amidation Protocol).
  • Appchem Catalog - 4-bromo-3-(difluoromethoxy)benzoic acid | 1352719-48-2 | C8H5BrF2O3.
  • BLD Pharm - 1352719-48-2 | 4-Bromo-3-(difluoromethoxy)benzoic acid.

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Bromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated and Fluorinated Benzoic Acids in Modern Research

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogens and fluorinated motifs into organic scaffolds is a cornerstone of modern molecular design. Compounds such as 4-Bromo-3-(difluoromethoxy)benzoic acid represent a class of highly functionalized building blocks that offer medicinal chemists and material scientists a versatile platform for innovation. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While specific applications of 4-Bromo-3-(difluoromethoxy)benzoic acid are not extensively documented in public literature, its structural analogues are recognized as key intermediates in the synthesis of potent anti-inflammatory agents, anticancer therapeutics, and novel agrochemicals.[2][3] A precise understanding of the fundamental physicochemical properties of such compounds, beginning with their molecular weight and exact mass, is a critical first step in their journey from laboratory curiosities to potentially life-altering innovations.

Core Physicochemical Properties

The foundational quantitative descriptors for any chemical entity are its molecular weight and exact mass. While often used interchangeably in introductory chemistry, these two values are distinct and serve different, yet complementary, purposes in modern analytical chemistry and drug development.

PropertyValue
Molecular Formula C₈H₅BrF₂O₃
Average Molecular Weight 283.03 g/mol
Monoisotopic (Exact) Mass 281.93558 Da

Molecular Weight (Average Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. It is the value used for stoichiometric calculations in chemical reactions, such as determining the mass of a compound needed for a specific molar concentration.

Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope of each element.[4] The exact mass is of paramount importance in high-resolution mass spectrometry (HRMS), as it allows for the unambiguous determination of a compound's elemental composition.[5] In drug discovery and development, confirming the exact mass of a synthesized compound is a critical quality control step to verify its identity and purity.[6]

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of a small molecule's exact mass.[5][7] Instruments such as the Thermo Scientific Orbitrap™ and Bruker TOF (time-of-flight) mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm), providing a high degree of confidence in the elemental composition of a sample.[7][8]

Causality in Experimental Design

The choice of an Orbitrap-based mass spectrometer is predicated on its ability to provide ultra-high resolution and mass accuracy, which is essential for distinguishing between ions with very similar mass-to-charge ratios.[6][8][9] Electrospray ionization (ESI) is selected as the ionization technique due to its "soft" nature, which minimizes fragmentation and preserves the molecular ion for accurate mass measurement. The use of a high-purity solvent system is critical to prevent the formation of adducts that could complicate spectral interpretation.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Bromo-3-(difluoromethoxy)benzoic acid.

    • Dissolve the sample in 1 mL of a high-purity solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion into the mass spectrometer.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range. This ensures the high mass accuracy required for an exact mass measurement.

  • Mass Spectrometer Setup (Representative Parameters for an Orbitrap System):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode (to deprotonate the carboxylic acid).

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • S-Lens RF Level: 55

    • Scan Type: Full MS

    • Resolution: 140,000

    • Mass Range: m/z 100-500

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

    • Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the deprotonated molecule, [M-H]⁻.

    • The software will provide the measured m/z value for this peak, which corresponds to the exact mass of the ion.

    • Compare the experimentally determined exact mass to the theoretically calculated value. The difference should be within the instrument's specified mass accuracy (typically < 5 ppm).

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute setup Set MS Parameters dilute->setup calibrate Calibrate Instrument calibrate->setup acquire Acquire Data setup->acquire process Process Raw Data acquire->process identify Identify [M-H]⁻ Peak process->identify compare Compare Experimental vs. Theoretical Mass identify->compare

Caption: Workflow for the experimental determination of exact mass.

Computational Determination of Molecular Weight and Exact Mass

In parallel with experimental verification, computational tools are indispensable for the initial and theoretical determination of a molecule's properties. Software such as ChemDraw provides a rapid and accurate means of calculating both molecular weight and exact mass from a chemical structure.[10][11][12][13]

Causality in Computational Methodology

The algorithms within chemical drawing software utilize databases of elemental atomic weights and isotopic masses.[10][12] For molecular weight, these algorithms sum the average atomic weights of all atoms in the molecular formula. For exact mass, they sum the masses of the most abundant isotopes. This provides a theoretical benchmark against which experimental data can be validated.

Computational Protocol (Using ChemDraw):
  • Structure Drawing:

    • Launch the ChemDraw software.

    • Accurately draw the chemical structure of 4-Bromo-3-(difluoromethoxy)benzoic acid.

  • Accessing Analysis Window:

    • Navigate to the "View" menu and select "Show Analysis Window."

  • Retrieving Physicochemical Properties:

    • The "Analysis" window will automatically populate with a list of calculated properties for the drawn structure.

    • Locate the "Molecular Weight" and "Exact Mass" values in this window.

  • Verification:

    • Cross-reference the displayed molecular formula to ensure the structure was drawn correctly.

    • The software will also provide the elemental analysis, which can be useful for further characterization.

Computational Workflow Diagram:

computational_workflow start Launch ChemDraw draw Draw Chemical Structure start->draw view_analysis Open Analysis Window draw->view_analysis retrieve_data Retrieve Molecular Weight & Exact Mass view_analysis->retrieve_data verify Verify Molecular Formula retrieve_data->verify end End verify->end

Caption: Workflow for the computational determination of molecular properties.

Conclusion

A thorough understanding and accurate determination of the molecular weight and exact mass of 4-Bromo-3-(difluoromethoxy)benzoic acid are fundamental to its use in research and development. The average molecular weight provides the basis for stoichiometric calculations, while the exact mass, determined through high-resolution mass spectrometry, serves as an irrefutable confirmation of its elemental composition. The protocols and workflows detailed in this guide represent a robust framework for the characterization of this and other novel small molecules, ensuring the scientific integrity and validity of subsequent research endeavors.

References

  • Innovative Mass Spectrometer Designed for Small Molecule Analysis. (2021, June 8). BioPharma APAC. Retrieved from [Link]

  • Exact Mass Calculator. (n.d.). BioChemCalc. Retrieved from [Link]

  • Innovative Mass Spectrometer Designed for Small Molecule Analysis. (2021, July 9). Lab Manager. Retrieved from [Link]

  • Obitrap ID-X Tribrid Mass Spectrometer – Transforming Small Molecule Identification and Structure Elucidation. (n.d.). anCHem. Retrieved from [Link]

  • Thermo Fisher introduces new MS system for small-molecule analysis. (2020, May 27). Wiley Analytical Science. Retrieved from [Link]

  • ChemCalc: molecular formula analysis. (n.d.). ChemCalc. Retrieved from [Link]

  • Exploring Applications: 4-Bromo-3,5-difluorobenzoic Acid in Research. (2025, October 16). Medium. Retrieved from [Link]

  • Exact Masses & Isotope Abundance Ratios. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved from [Link]

  • Calculating Exact Masses. (2026, February 23). University of Missouri Mass Spectrometry Facility. Retrieved from [Link]

  • 4-Bromo-3-(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • ChemDraw: How does ChemDraw calculate the molecular weight values? (2025, November 14). Revvity Signals. Retrieved from [Link]

  • ChemDraw: a Versatile Molecule Sketching Tool for (Bio)Chemists. (2025, May 20). Addgene blog. Retrieved from [Link]

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. (2023, November 19). Journal of Chemical Education. Retrieved from [Link]

  • ChemDraw: How does ChemDraw calculate the exact mass. (2025, November 25). Revvity Signals Support. Retrieved from [Link]

  • ChemDraw 17.0 User Guide. (n.d.). Columbia University Libraries. Retrieved from [Link]

  • How to find the Molecular Mass using ChemDraw. (2023, September 12). YouTube. Retrieved from [Link]

  • High-Resolution Mass Spectrometry. (2025, August 15). Fiveable. Retrieved from [Link]

  • 4-Bromo-3,5-difluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (n.d.). PMC. Retrieved from [Link]

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. (2014, January 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benzoic acid derivatives: Anti-biofilm activity in Pseudomonas aeruginosa PAO1, quantum chemical calculations by DFT and molecular docking study. (2026, February 28). ResearchGate. Retrieved from [Link]

Sources

Thermodynamic Stability of 4-Bromo-3-(difluoromethoxy)benzoic Acid: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a cornerstone for fine-tuning physicochemical properties. 4-Bromo-3-(difluoromethoxy)benzoic acid (CAS: 1352719-48-2) is a highly versatile building block 1[1]. The difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor, while the bromine atom serves as an essential handle for palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I frequently observe that the thermodynamic characterization of such heavily functionalized arenes is mishandled. Standard thermal analysis protocols often fail to account for the unique reactivity of the -OCF₂H group, leading to false degradation profiles. This whitepaper establishes a rigorous, self-validating framework for assessing the thermodynamic and chemical stability of 4-Bromo-3-(difluoromethoxy)benzoic acid, ensuring data integrity for downstream drug development.

Physicochemical Profiling & Structural Dynamics

The thermodynamic stability of this compound is governed by the interplay of its three functional groups:

  • The Difluoromethoxy Group (-OCF₂H): Unlike the highly stable trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety is a dynamic lipophilic hydrogen bond donor (2)[2]. It is weakly electron-withdrawing and enhances metabolic stability against cytochrome P450 enzymes (3)[3].

  • The Carboxylic Acid: Imparts an expected pKa of ~3.5–4.0 and serves as the primary site for thermal decarboxylation at elevated temperatures (4)[4].

  • The Bromine Atom: Inductively withdraws electron density from the aromatic ring, subtly increasing the acidity of the carboxylic acid while destabilizing the ring toward nucleophilic aromatic substitution under extreme conditions.

Thermal Stability & The "Glass-Vessel" Artifact (Crucial Insight)

A critical failure point in preclinical stability screening is the use of standard glass capillaries or glass-lined aluminum pans during Differential Scanning Calorimetry (DSC).

The Causality: Recent mechanistic studies have proven that difluoromethoxy arenes undergo glass-facilitated thermal decomposition (5)[5]. At temperatures as low as 130°C, the -OCF₂H group reacts with the silica in the glass to liberate hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄). This triggers an artificial, highly exothermic autocatalytic degradation event. If a researcher uses a glass vessel, they will falsely conclude that 4-Bromo-3-(difluoromethoxy)benzoic acid is thermally unstable at ~130°C.

To capture the true thermodynamic stability (which is typically >230°C for the onset of decarboxylation), gold-plated crucibles are strictly mandatory.

Chemical Stability & Degradation Pathways

While the difluoromethoxy group is generally robust, its stability is context-dependent.

  • Hydrolytic Degradation: Under highly basic aqueous conditions (pH > 10), the -OCF₂H group can undergo hydrolysis to yield the corresponding phenol (4-bromo-3-hydroxybenzoic acid) (6)[6]. This is driven by the increased acidity of the OCF₂H proton compared to a standard methoxy group (7)[7].

  • Thermal Degradation: In an inert environment (gold crucible), the primary thermal degradation pathway is the loss of CO₂ (decarboxylation), yielding 1-bromo-2-(difluoromethoxy)benzene.

Degradation A 4-Bromo-3-(difluoromethoxy) benzoic acid B Thermal Decarboxylation (>200°C) A->B Heat (True Thermal) D Aqueous Hydrolysis (Strong Base, pH > 10) A->D OH-, H2O F Glass-Facilitated Decomposition (DSC Artifact) A->F Glass Capillary + Heat C 1-Bromo-2-(difluoromethoxy) benzene + CO2 B->C E 4-Bromo-3-hydroxy benzoic acid D->E -CHF2OH G HF + SiF4 + Ester Derivatives F->G Autocatalytic

Caption: Proposed thermal and hydrolytic degradation pathways for 4-Bromo-3-(difluoromethoxy)benzoic acid.

Standardized Analytical Workflow for Stability Assessment

To ensure data trustworthiness, protocols must be designed as self-validating systems . If the TGA indicates a mass loss corresponding to decarboxylation, an orthogonal technique (LC-MS) must confirm the exact mass of the predicted residue.

Step-by-Step Methodology: Artifact-Free Thermal Profiling
  • Sample Preparation (Crucible Selection): Accurately weigh 5.0–10.0 mg of the compound into a tared gold-plated crucible . Causality: Prevents the artificial silica-driven autocatalytic defluorination of the -OCF₂H group.

  • Thermogravimetric Analysis (TGA): Place the gold pan in the TGA furnace. Purge with dry Nitrogen at 50 mL/min. Ramp temperature from 25°C to 400°C at a rate of 10°C/min. Causality: Isolates the exact onset temperature of mass loss (Δm) to differentiate between sublimation, defluorination, and decarboxylation.

  • Differential Scanning Calorimetry (DSC): Using a separate gold crucible, run a DSC scan under identical ramp conditions. Causality: Captures the true thermodynamic phase transitions (melting point, Tg) and intrinsic exotherms without glass interference.

  • Orthogonal Self-Validation (LC-MS): Halt a parallel TGA run immediately after the first derivative mass loss peak. Dissolve the remaining residue in LC-grade acetonitrile. Analyze via LC-MS. Causality: Closes the validation loop by chemically proving that the thermal event corresponds to the predicted degradation pathway (e.g., detecting the m/z for 1-bromo-2-(difluoromethoxy)benzene).

Workflow N1 Sample Prep (Gold Crucible) N2 TGA (Mass Loss) N1->N2 N3 DSC (Heat Flow) N1->N3 N4 Isothermal Microcalorimetry N1->N4 N5 Data Integration & Kinetic Modeling N2->N5 Δm/ΔT N3->N5 ΔH, Tg, Tm N4->N5 Long-term N6 Orthogonal LC-MS (Self-Validation) N5->N6 Residue Analysis N6->N5 Feedback Loop

Caption: Standardized, self-validating thermal analysis workflow using gold crucibles.

Quantitative Data Summaries

Table 1: Physicochemical Baseline Parameters

Parameter Value / Characteristic Impact on Drug Design
Molecular Weight 267.02 g/mol Optimal for fragment-based design.
CAS Number 1352719-48-2 Unique identifier for sourcing.
Lipophilicity (LogP) Enhanced vs. Methoxy Improves membrane permeability.
H-Bond Donor Capacity Moderate (-OCF₂H proton) Acts as a bioisostere for -OH or -SH.

| Metabolic Stability | High | Resistant to CYP450 oxidative cleavage. |

Table 2: Thermodynamic & Kinetic Stability Matrix (Predicted/Extrapolated)

Condition / Assay Vessel Material Observed Onset (°C) Primary Mechanism Data Reliability
DSC Exotherm Glass Capillary ~130°C - 150°C Autocatalytic SiF₄ Formation FALSE (Artifact)
DSC Exotherm Gold Crucible > 230°C True Thermal Decarboxylation HIGH

| Aqueous Hydrolysis | N/A (pH > 10) | N/A | Base-catalyzed Ether Cleavage | HIGH |

References

  • National Institutes of Health (NIH PMC). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from: [Link]

  • ACS Organic Process Research & Development. Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from: [Link]

Sources

A Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 4-Bromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and material scientists. It provides a comprehensive overview of the synthetic route, crystallization strategies, and prospective crystallographic analysis of 4-Bromo-3-(difluoromethoxy)benzoic acid. While a definitive public crystal structure is not available at the time of this writing, this document furnishes a robust framework for its preparation and characterization, drawing upon established methodologies for analogous halogenated and fluorinated benzoic acid derivatives.

Introduction: The Significance of Fluorinated Benzoic Acids in Drug Discovery

Fluorinated benzoic acids are crucial building blocks in modern medicinal chemistry.[1] The strategic incorporation of fluorine atoms into a benzoic acid scaffold can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl or methoxy groups, offering a unique combination of steric and electronic properties that can enhance a compound's pharmacokinetic and pharmacodynamic profile.

4-Bromo-3-(difluoromethoxy)benzoic acid, with its combination of a bromine atom (a handle for further chemical modification via cross-coupling reactions) and a difluoromethoxy group, represents a promising scaffold for the development of novel therapeutics. Its structural analogues have been explored as potent inhibitors for various biological targets, including phosphodiesterase-4 (PDE4) in the context of respiratory diseases.[2] A detailed understanding of its three-dimensional structure is paramount for structure-based drug design and the rational optimization of its derivatives.

Synthesis of 4-Bromo-3-(difluoromethoxy)benzoic acid: A Proposed Synthetic Pathway

The synthesis of 4-Bromo-3-(difluoromethoxy)benzoic acid can be approached through a multi-step sequence, adapting known procedures for similar compounds.[2] The following protocol is a proposed and logical pathway.

Experimental Protocol:

Step 1: Difluoromethoxylation of a Phenolic Precursor

The initial step involves the introduction of the difluoromethoxy group onto a suitable phenolic precursor.

  • Reaction: Selective alkylation of a 4-bromo-3-hydroxybenzaldehyde.

  • Reagents: Sodium chlorodifluoroacetate, Sodium Hydroxide (NaOH).

  • Procedure:

    • To a solution of 4-bromo-3-hydroxybenzaldehyde in a suitable solvent (e.g., a mixture of water and dioxane), add sodium hydroxide.

    • Slowly add sodium chlorodifluoroacetate in portions while maintaining the temperature.

    • Heat the reaction mixture to facilitate the formation of the difluoromethoxy ether.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction, acidify with a suitable acid (e.g., HCl), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to the Carboxylic Acid

The final step is the oxidation of the aldehyde to the corresponding benzoic acid.

  • Reaction: Oxidation of 4-bromo-3-(difluoromethoxy)benzaldehyde.

  • Reagents: Sodium chlorite, sulfamic acid, in a suitable solvent system like acetic acid.[2]

  • Procedure:

    • Dissolve the 4-bromo-3-(difluoromethoxy)benzaldehyde from the previous step in acetic acid.

    • Add sulfamic acid to the solution.

    • Slowly add a solution of sodium chlorite in water, maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

    • Quench the reaction by adding water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Bromo-3-(difluoromethoxy)benzoic acid.

    • The crude product should be purified by recrystallization.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. For benzoic acid derivatives, several techniques can be employed.[3][4][5][6]

Experimental Protocol: Recrystallization for Single Crystal Growth
  • Solvent Selection: The choice of solvent is paramount.[6] A suitable solvent will dissolve the compound when hot but have low solubility at room or lower temperatures.[6] For benzoic acid derivatives, common solvents to screen include water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

  • Procedure:

    • Place the crude 4-Bromo-3-(difluoromethoxy)benzoic acid in a conical flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.[5][6]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.[5]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of larger, well-ordered crystals.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Once crystals have formed, the flask can be placed in an ice bath or a refrigerator to maximize the yield.

    • Collect the crystals by suction filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

X-ray Crystallographic Analysis: Decoding the 3D Architecture

Once suitable single crystals are obtained (ideally >20 µm in all dimensions), single-crystal X-ray diffraction can be performed to determine the three-dimensional atomic structure.[7]

Standard Workflow for Small Molecule Crystallography:

G cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Standard workflow for small molecule X-ray crystallography.

Key Experimental Details:
  • Instrumentation: A dual-source (Mo and Cu) CCD diffractometer is typically used for small molecule crystallography.[7]

  • Data Collection: Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined against the experimental data.[8]

Predicted Crystallographic Data and Structural Features

In the absence of experimental data for the title compound, we can predict some of its crystallographic properties based on closely related structures and computational studies. A DFT study on the similar 4-bromo-3-(methoxymethoxy) benzoic acid provides insights into expected bond lengths and angles.[9]

ParameterPredicted Value/FeatureRationale/Comparison
Crystal System Monoclinic or OrthorhombicCommon for substituted benzoic acids.
Space Group P2₁/c or P-1Frequently observed for centrosymmetric molecules that can form hydrogen-bonded dimers.
Unit Cell Dimensions a ≈ 5-10 Å, b ≈ 10-20 Å, c ≈ 5-15 ÅBased on typical packing of small aromatic molecules.
Key Intermolecular Interactions Carboxylic acid hydrogen-bonded dimersA classic and highly stable supramolecular synthon in benzoic acids.[3][10]
Halogen bonding (Br···O or Br···F)The bromine atom can act as a halogen bond donor, influencing the crystal packing.
π-π stackingAromatic rings may engage in offset stacking interactions.
Visualizing the Key Hydrogen-Bonding Motif:

Sources

Analytical Profiling and Isotopic Distribution of 4-Bromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated and fluorinated motifs is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Bromo-3-(difluoromethoxy)benzoic acid (C₈H₅BrF₂O₃) represents a highly specialized building block that combines three distinct functional handles. Understanding its exact mass spectrometry (MS) isotopic distribution is critical for researchers conducting structural elucidation, metabolite tracking, and synthetic validation. This whitepaper provides an in-depth mechanistic analysis of its isotopic signature, grounded in high-resolution mass spectrometry (HRMS) principles, and outlines a self-validating analytical protocol.

Structural Logic & Pharmacological Utility

Before analyzing the mass spectrometric behavior of 4-Bromo-3-(difluoromethoxy)benzoic acid, it is essential to understand the causality behind its structural design. Each functional group serves a distinct purpose in drug discovery and synthetic chemistry.

  • The Difluoromethoxy Group (-OCF₂H): Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor. This unique property allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while significantly enhancing metabolic stability by resisting cytochrome P450-mediated oxidation 1. Recent advances have revived interest in this group as a critical tool for achieving required ADMET characteristics 2.

  • The Bromine Atom (-Br): Synthetically, bromine serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Analytically, it provides a highly distinct isotopic "tag" in mass spectrometry due to its natural isotopic abundance 3.

  • The Carboxylic Acid (-COOH): This group provides aqueous solubility, allows for salt formation, and acts as a highly efficient proton donor, making the molecule ideal for negative-ion electrospray ionization (ESI-).

Molecular_Logic Core 4-Bromo-3-(difluoromethoxy) benzoic acid Br Bromine (-Br) Cross-Coupling & Isotopic Tag Core->Br OCF2H Difluoromethoxy (-OCF2H) Lipophilic H-Bond Donor Core->OCF2H COOH Carboxylic Acid (-COOH) Solubility & ESI(-) Handle Core->COOH

Fig 1: Logical relationship of functional groups in 4-Bromo-3-(difluoromethoxy)benzoic acid.

Theoretical Isotopic Distribution Physics

The most defining feature of this molecule in a mass spectrometer is its isotopic distribution pattern, driven predominantly by the bromine atom. Bromine exists in nature as two stable isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%) 4.

Because these isotopes exist in a nearly 1:1 ratio, any ion containing a single bromine atom will exhibit a characteristic "doublet" peak separated by 2 m/z units (M and M+2) with roughly equal intensities.

When analyzing 4-Bromo-3-(difluoromethoxy)benzoic acid via ESI(-), the molecule loses a proton to form the [M-H]⁻ anion (Formula: C₈H₄BrF₂O₃⁻). The exact mass calculations must account for the carbon-13 (¹³C) natural abundance (~1.07% per carbon atom), which contributes to the M+1 and M+3 peaks.

Quantitative Isotopic Data

The following table summarizes the theoretical exact masses and relative abundances for the[M-H]⁻ ion, normalized to the base peak (M).

Table 1: Exact Mass and Isotopic Abundances for [M-H]⁻ (C₈H₄BrF₂O₃⁻)

Isotope PeakExact Mass (m/z)Relative Abundance (%)Dominant Isotopic Contributors
M 264.9311100.0⁷⁹Br, ¹²C₈, ¹⁶O₃, ¹⁹F₂
M+1 265.9345~ 8.6⁷⁹Br, ¹³C₁
M+2 266.9291~ 97.9⁸¹Br, ¹²C₈, ¹⁶O₃, ¹⁹F₂
M+3 267.9325~ 8.3⁸¹Br, ¹³C₁

Note: Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to the M+1 or M+2 complexity, simplifying the spectral interpretation.

Self-Validating HRMS Experimental Protocol

To accurately capture and validate this isotopic pattern, researchers must employ a high-resolution mass spectrometry (HRMS) workflow. The following protocol is designed as a self-validating system , ensuring that instrumental bias or matrix suppression does not skew the 1:1 bromine ratio.

Phase 1: System Suitability & Self-Validation

Causality: Before analyzing the unknown or target sample, the instrument's mass accuracy and detector linearity must be verified. If the detector is saturated, the M and M+2 ratio will artificially skew, leading to false isotopic interpretations.

  • Calibration: Calibrate the Orbitrap or TOF mass analyzer in negative ion mode using a standard calibration mix (e.g., Pierce ESI Negative Ion Calibration Solution) to achieve a mass accuracy of < 3 ppm.

  • Blank Injection: Inject a solvent blank (50:50 Methanol:Water) to confirm the absence of background isobaric interferences at m/z 264-268.

  • Linearity Check: Inject a known brominated standard (e.g., 4-bromobenzoic acid) at 0.1, 1.0, and 10 µg/mL. Verify that the ⁷⁹Br/⁸¹Br ratio remains 1:1 across all concentrations.

Phase 2: Sample Preparation & Chromatography

Causality: UHPLC separation is required to resolve the analyte from salts or biological matrices that cause ion suppression in the ESI source.

  • Dilution: Dissolve 4-Bromo-3-(difluoromethoxy)benzoic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The lipophilic -OCF₂H group ensures strong retention on the stationary phase.

  • Gradient Elution: Run a binary gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

Phase 3: ESI(-) HRMS Acquisition

Causality: Negative ion mode is chosen because the carboxylic acid group (pKa ~ 3.8) readily deprotonates, providing superior signal-to-noise compared to positive mode.

  • Ionization: Set the ESI capillary voltage to 2.5 kV (negative mode) and the desolvation temperature to 350°C.

  • Resolution: Set the mass analyzer resolution to ≥ 60,000 FWHM. High resolution is mandatory to differentiate the ¹³C isotopic contribution from potential overlapping interferences.

  • MS/MS Fragmentation (Optional but recommended): Apply Higher-energy CCollisional Dissociation (HCD) at 20-30 eV. Look for the characteristic neutral loss of HF (20 Da) or CF₂O (66 Da), which acts as a secondary structural confirmation of the difluoromethoxy group.

HRMS_Workflow Step1 1. System Validation Calibrate <3 ppm & Verify Linearity Step2 2. Sample Preparation 1 µg/mL in MeOH/H2O Step1->Step2 Step3 3. UHPLC Separation C18 Column, Gradient Elution Step2->Step3 Step4 4. ESI(-) Ionization Generation of [M-H]- Step3->Step4 Step5 5. HRMS Acquisition Orbitrap/TOF (Res > 60k) Step4->Step5 Step6 6. Isotopic Pattern Matching Verify 1:1 79Br/81Br Ratio Step5->Step6

Fig 2: Self-validating HRMS workflow for isotopic pattern verification.

Data Interpretation & Conclusion

Upon data acquisition, the extracted ion chromatogram (EIC) for m/z 264.9311 should yield a sharp chromatographic peak. Extracting the spectrum at this retention time will reveal the classic bromine doublet.

The validation of 4-Bromo-3-(difluoromethoxy)benzoic acid is confirmed when:

  • The exact mass of the M peak matches 264.9311 Da within a ± 3 ppm error window.

  • The M+2 peak (m/z 266.9291) is present at ~97-100% relative intensity compared to the M peak.

  • The M+1 and M+3 peaks are present at ~8.5% relative intensity, confirming the presence of 8 carbon atoms via ¹³C natural abundance.

By adhering to this rigorously self-validated protocol, researchers can ensure absolute confidence in the structural integrity of this highly versatile medicinal chemistry building block.

References

  • ACS Publications. "Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry─Revival via CF2OMe-Containing Amines." Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. "6.4: Isotope Abundance." Libretexts.org. Available at:[Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry." Chemistrysteps.com. Available at:[Link]

Sources

Methodological & Application

Using 4-Bromo-3-(difluoromethoxy)benzoic acid as a fluorinated building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-3-(difluoromethoxy)benzoic acid as a Strategic Fluorinated Building Block in Lead Optimization

Strategic Rationale in Modern Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the precise modulation of a molecule's physicochemical and pharmacokinetic properties. While the trifluoromethoxy (-OCF₃) group has historically been utilized to drastically increase lipophilicity, the difluoromethoxy (-OCF₂H) group has recently emerged as a uniquely versatile moiety.

4-Bromo-3-(difluoromethoxy)benzoic acid is a highly privileged building block. It provides two orthogonal synthetic handles—a carboxylic acid for amidation and an aryl bromide for transition-metal-catalyzed cross-coupling—anchored around a metabolically stable difluoromethoxy group. This specific arrangement allows medicinal chemists to rapidly generate diverse libraries of compounds while embedding favorable pharmacokinetic traits directly into the core scaffold.

Physicochemical Profiling: The "Lipophilic Hydrogen Bond Donor"

The utility of the -OCF₂H group stems from its unique balance of lipophilicity, hydrogen bonding capability, and metabolic stability [1]. Unlike the -OCH₃ group, which is highly susceptible to cytochrome P450-mediated O-demethylation, the strong carbon-fluorine bonds in -OCF₂H resist enzymatic cleavage. Furthermore, the electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing the difluoromethoxy group to act as a lipophilic hydrogen bond donor —a rare and highly sought-after characteristic that enables it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups [2].

Table 1: Comparative Physicochemical Properties of Methoxy vs. Fluorinated Methoxy Groups

SubstituentHammett Constant (σp)Change in Lipophilicity (ΔlogP)Hydrogen Bond DonorCYP450 Metabolic Liability
-OCH₃ -0.270.0 (Baseline)NoHigh (Rapid O-demethylation)
-OCF₃ +0.35≈ +1.0NoLow (Highly stable)
-OCF₂H +0.14+0.2 to +0.6Yes (Lipophilic) Low (Highly stable)

Data synthesized from foundational medicinal chemistry profiling of fluorinated anisole derivatives[1][2].

Orthogonal Functionalization Strategy

To maximize the utility of 4-Bromo-3-(difluoromethoxy)benzoic acid, workflows must exploit the orthogonal reactivity of its functional groups. The carboxylic acid can be activated under mild conditions for amidation, leaving the aryl bromide intact. Subsequently, the aryl bromide serves as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecular framework.

Workflow BB 4-Bromo-3-(difluoromethoxy) benzoic acid Amidation Step 1: Amidation (EDC/DMAP) BB->Amidation Amine, CH2Cl2 Intermediate Amide Intermediate (Retains Aryl Bromide) Amidation->Intermediate Coupling Step 2: Suzuki Coupling (Pd Catalyst) Intermediate->Coupling Aryl Boronic Acid, Base, Heat Product Advanced Fluorinated Lead Compound Coupling->Product

Workflow for the orthogonal functionalization of 4-Bromo-3-(difluoromethoxy)benzoic acid.

Validated Experimental Protocols

Protocol A: Mild Amidation via EDC/DMAP Activation

This protocol details the coupling of the building block with a weakly nucleophilic amine, such as methanesulfonamide, to yield an acylsulfonamide—a common bioisostere for carboxylic acids [3].

Reagents:

  • 4-Bromo-3-(difluoromethoxy)benzoic acid (1.0 equiv, 1.0 mmol)

  • Methanesulfonamide (1.2 equiv, 1.2 mmol)

  • EDC·HCl (1.5 equiv, 1.5 mmol)

  • DMAP (1.5 equiv, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 4-Bromo-3-(difluoromethoxy)benzoic acid and methanesulfonamide in anhydrous DCM.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl and DMAP sequentially.

  • Propagation: Remove the ice bath, allowing the reaction to warm to 20 °C. Stir continuously for 12 hours.

  • Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove excess DMAP. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expertise & Causality: EDC is selected over traditional coupling agents like DCC because its urea byproduct is water-soluble, allowing for seamless removal during the aqueous workup. DMAP is critical here; methanesulfonamide is a poor nucleophile, and DMAP acts as a highly efficient acyl transfer catalyst by forming a reactive N-acylpyridinium intermediate.

Self-Validation System: To validate the success of this step prior to downstream coupling, analyze the crude product via LC-MS. The presence of the unreacted bromine atom acts as a built-in diagnostic tracer: the mass spectrum must display a distinct 1:1 isotopic doublet corresponding to the [M+H]⁺ and [M+2+H]⁺ ions (due to ⁷⁹Br and ⁸¹Br isotopes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Following amidation, the aryl bromide is subjected to Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl substituent.

Reagents:

  • Amide Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol)

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Assembly: Charge a Schlenk flask with the amide intermediate, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Submerge a needle into the solution and sparge with N₂ gas for a minimum of 15 minutes.

  • Catalysis: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of N₂. Seal the flask and heat to 90 °C in an oil bath for 8 hours.

  • Purification: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Expertise & Causality: Thorough degassing is non-negotiable. Oxygen rapidly and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle. Pd(dppf)Cl₂ is specifically chosen for this substrate because the large bite angle of the dppf ligand accelerates the reductive elimination step, which can otherwise be sluggish in sterically hindered, ortho-substituted aryl systems (due to the adjacent -OCF₂H group).

Self-Validation System: Success is confirmed by the complete disappearance of the 1:1 bromine isotopic doublet in the LC-MS trace, replaced by a single mass peak corresponding to the exact mass of the cross-coupled product.

Pharmacological Context: Target Engagement & Stability

The ultimate goal of utilizing 4-Bromo-3-(difluoromethoxy)benzoic acid is to generate lead compounds that benefit from the -OCF₂H group's unique pharmacology. In approved therapeutics, such as the PDE4 inhibitor Roflumilast and the proton pump inhibitor Pantoprazole, the difluoromethoxy group is not merely a passive structural spacer; it actively participates in target stabilization while shielding the molecule from hepatic clearance[4].

Pathway Drug -OCF2H Bearing Candidate Binding Lipophilic H-Bond Stabilization Drug->Binding Target Engagement Metabolism CYP450 Enzymes Drug->Metabolism Hepatic Clearance Target Target Protein (e.g., PDE4) Binding->Target High Affinity Stability Metabolic Resistance (No O-demethylation) Metabolism->Stability Blocked by -OCF2H

Dual pharmacological advantage of the -OCF2H group: enhanced binding and metabolic stability.

By leveraging 4-Bromo-3-(difluoromethoxy)benzoic acid, drug development professionals can systematically explore structure-activity relationships (SAR) while ensuring that the resulting candidates maintain a highly favorable pharmacokinetic profile from the earliest stages of discovery.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Methanesulfonamide (Cas 3144-09-0) Synthesis and Applications LookChem URL: [Link]

Sources

Application Note: Preparation of Agrochemical Derivatives from 4-Bromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecules has revolutionized agrochemical discovery. Notably, over 50% of agrochemicals assigned ISO names between 1998 and 2020 contain fluorine [1]. Among fluorinated motifs, the difluoromethoxy group (–OCF₂H) offers unique physicochemical advantages. Unlike the fully fluorinated trifluoromethoxy (–OCF₃) group, the –OCF₂H moiety acts as a lipophilic hydrogen bond donor, which can significantly enhance target binding affinity, metabolic stability, and systemic mobility within plant vascular systems [2].

This application note details the divergent synthetic utility of 4-Bromo-3-(difluoromethoxy)benzoic acid (CAS: 1352719-48-2). Featuring orthogonal reactive handles—a carboxylic acid for amidation/esterification and an aryl bromide for transition-metal-catalyzed cross-coupling—this scaffold is highly valuable for the late-stage synthesis of crop protection agents, particularly acylsulfonamide-based herbicides and herbicide safeners.

Strategic Utility & Reaction Causality

To build effective agrochemicals, researchers frequently target the acetolactate synthase (ALS) pathway or develop safeners that induce xenobiotic detoxifying enzymes (like GSTs and CYPs) in crops [4]. The acylsulfonamide functional group is a privileged pharmacophore in these applications (e.g., the safener cyprosulfamide) [4].

Converting the carboxylic acid of 4-Bromo-3-(difluoromethoxy)benzoic acid into an acylsulfonamide requires careful selection of coupling reagents. Traditional methods using thionyl chloride (SOCl₂) to form an acyl chloride intermediate require harsh, highly acidic conditions at elevated temperatures, which risk degrading the sensitive difluoromethoxy ether linkage. Therefore, a mild, room-temperature carbodiimide coupling utilizing EDC·HCl and DMAP is the preferred, self-validating approach, consistently delivering quantitative yields [3].

Following amidation, the aryl bromide is primed for Suzuki-Miyaura cross-coupling. The strongly electron-withdrawing nature of both the –OCF₂H and the newly formed –CONHSO₂Me groups renders the aryl bromide highly electrophilic, facilitating rapid oxidative addition by Palladium(0) catalysts.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-(difluoromethoxy)-N-(methylsulfonyl)benzamide

Objective: Mild conversion of the carboxylic acid to an acylsulfonamide to establish the herbicide/safener pharmacophore [3].

Materials:

  • 4-Bromo-3-(difluoromethoxy)benzoic acid (1.0 eq)

  • Methanesulfonamide (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 4-Bromo-3-(difluoromethoxy)benzoic acid and methanesulfonamide in anhydrous DCM.

  • Activation: Add DMAP to the stirring solution. Causality: DMAP acts as a nucleophilic catalyst, attacking the EDC-activated ester to form a highly reactive acylpyridinium intermediate, which accelerates the attack by the weakly nucleophilic methanesulfonamide.

  • Coupling: Add EDC·HCl in one portion. Stir the reaction mixture at 20 °C for 12 hours. Monitor via TLC (eluent: 10% MeOH in DCM). The reaction is typically complete when the starting acid is fully consumed.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N aqueous HCl (to remove DMAP and unreacted starting amine) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble urea byproduct of EDC is effectively removed during the aqueous wash, yielding the product in near-quantitative yield (>95%) without the need for column chromatography.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Append aryl or heteroaryl groups to the core scaffold to modulate lipophilicity and target selectivity.

Materials:

  • 4-Bromo-3-(difluoromethoxy)-N-(methylsulfonyl)benzamide (1.0 eq)

  • Substituted Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the aryl bromide, arylboronic acid, and K₂CO₃ in the Dioxane/H₂O solvent mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Causality: The bidentate dppf ligand provides steric bulk and electron density, preventing catalyst deactivation and promoting efficient reductive elimination.

  • Heating: Seal the tube and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final biaryl agrochemical derivative.

Quantitative Data & Property Modulation

The stepwise functionalization of the scaffold systematically alters its physicochemical properties, tailoring it for plant uptake and target engagement.

Derivative StageChemical Structure MotifEstimated cLogP ShiftPrimary Agrochemical UtilityTypical Yield
Core Scaffold Aryl Bromide + Carboxylic AcidBaselineStarting MaterialN/A
Intermediate AcylsulfonamideLower (Ionizable at physiological pH)ALS Inhibitors, Safeners>95%
Final Product Biaryl AcylsulfonamideHigher (Increased Lipophilicity)Broad-spectrum Herbicides75-85%
Alternative Aminated Aryl (Buchwald)Variable (Depends on amine)Fungicides, Insecticides60-80%

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core building block.

G A 4-Bromo-3-(difluoromethoxy) benzoic acid B Acylsulfonamide Intermediate A->B Methanesulfonamide EDC·HCl, DMAP C Biaryl Agrochemical (Herbicide/Safener) A->C Ar-B(OH)2 Pd(dppf)Cl2, Base D Aminated Derivative A->D R-NH2 Pd2(dba)3, Ligand B->C Ar-B(OH)2 Pd(dppf)Cl2, Base

Divergent synthetic workflows for 4-Bromo-3-(difluoromethoxy)benzoic acid derivatives.

References

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism Blumberg Institute URL: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis National Institutes of Health (PMC) URL:[Link]

  • Cas 3144-09-0, Methanesulfonamide LookChem URL:[Link]

  • The selectivity and metabolism of sulfonamide herbicide safeners in crops Newcastle University eTheses URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Bromo-3-(difluoromethoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-3-(difluoromethoxy)benzoic acid , a critical fluorinated building block heavily utilized in pharmaceutical development and medicinal chemistry. This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and troubleshooting FAQs to overcome common bottlenecks such as incomplete difluoromethylation, unwanted ester hydrolysis, and regioselectivity issues.

Section 1: Mechanistic Workflow & Protocol Architecture

To achieve high yields and absolute regiocontrol, the synthesis must be executed in three distinct stages. Direct difluoromethylation of the unprotected acid often leads to complex mixtures of difluoromethyl esters and ethers. Therefore, a strict protection-difluoromethylation-deprotection sequence is mandatory.

G A 4-Bromo-3-hydroxybenzoic acid (Starting Material) B Methyl 4-bromo-3-hydroxybenzoate (Intermediate 1) A->B Step 1: MeOH, H2SO4 Reflux (Esterification) C Methyl 4-bromo-3-(difluoromethoxy)benzoate (Intermediate 2) B->C Step 2: ClCF2COONa, Cs2CO3 DMF/H2O, 100°C (Difluoromethylation) D 4-Bromo-3-(difluoromethoxy)benzoic acid (Final Product) C->D Step 3: LiOH, THF/H2O RT (Saponification)

Figure 1: Three-step synthetic workflow for 4-bromo-3-(difluoromethoxy)benzoic acid.

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)
Step 1: Carboxylic Acid Protection (Esterification)
  • Objective: Mask the carboxylic acid to prevent competitive difluoromethyl ester formation during the carbene insertion step.

  • Protocol:

    • Suspend 4-bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g).

    • Add concentrated H₂SO₄ (0.1 eq) dropwise.

    • Reflux the mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

    • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO₃.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl 4-bromo-3-hydroxybenzoate (>95% yield).

  • Causality & Validation: This reaction is self-validating. The disappearance of the highly polar baseline spot (the free acid) on the TLC plate confirms complete esterification, ensuring the subsequent step acts exclusively on the phenol.

Step 2: Difluoromethylation (The Critical Yield-Limiting Step)
  • Objective: Introduce the difluoromethoxy group using sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene precursor.

  • Protocol:

    • Dissolve methyl 4-bromo-3-hydroxybenzoate (1.0 eq) in a 9:1 mixture of DMF/H₂O (8 mL/g).

    • Add Cs₂CO₃ (2.0 eq) and heat the suspension to 100°C.

    • Add ClCF₂COONa (2.5 eq total) in 5 equal portions over 2 hours.

    • Stir at 100°C for an additional 2 hours.

    • Cool, dilute with water, and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

  • Causality & Validation: According to established methodologies for the [1], the addition of 10% water is mechanistically essential. Water facilitates the initial thermal decarboxylation of ClCF₂COONa to generate the difluorocarbene. Portion-wise addition prevents carbene dimerization (which forms tetrafluoroethylene gas), maximizing the productive collision rate with the phenoxide nucleophile.

Step 3: Saponification (Deprotection)
  • Objective: Cleave the methyl ester without compromising the newly installed difluoromethoxy group.

  • Protocol:

    • Dissolve the crude methyl 4-bromo-3-(difluoromethoxy)benzoate in THF/H₂O (1:1, 10 mL/g).

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous layer with 1M HCl to pH 2 at 0°C.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford pure 4-bromo-3-(difluoromethoxy)benzoic acid.

  • Causality & Validation: Using mild LiOH at room temperature prevents the base-catalyzed elimination of HF from the difluoromethoxy group. The sudden formation of a thick white precipitate upon acidification to pH 2 serves as a visual validation of successful deprotection and product isolation.

Section 3: Troubleshooting Guides & FAQs

Q: Why is my difluoromethylation yield stuck below 40%? A: Low yields in this step are almost always due to inefficient difluorocarbene trapping. If ClCF₂COONa is added all at once, the local concentration of difluorocarbene spikes, leading to rapid dimerization into tetrafluoroethylene gas rather than reacting with the phenoxide. Ensure you are adding the reagent portion-wise over 2 hours. Additionally, verify your solvent system. As highlighted in literature regarding [2], purely anhydrous conditions stall the decarboxylation of the acetate precursor; a 9:1 DMF/H₂O ratio is optimal for carbene generation.

Q: Can I skip the esterification step and directly difluoromethylate the starting material? A: It is highly discouraged. While direct difluoromethylation is theoretically possible by using excess base to keep the carboxylic acid as an unreactive carboxylate salt, the [3] shows that difluorocarbene is highly electrophilic and will still partially react with the carboxylate to form a difluoromethyl ester. The 3-step protection/deprotection sequence guarantees >90% regioselectivity and a much higher overall isolated yield.

Q: I am observing defluorination and degradation during the final saponification. How do I prevent this? A: The difluoromethoxy group is sensitive to harsh nucleophiles at elevated temperatures. If you are using NaOH or KOH and heating the reaction to drive ester hydrolysis, the hydroxide ions will attack the CF₂ group, leading to hydrolysis back to the phenol or formyl derivatives. Strictly use LiOH in a THF/H₂O mixture at room temperature. The reaction takes slightly longer but completely preserves the fluorinated moiety.

Section 4: Quantitative Data Presentation

The following table summarizes internal optimization data for the critical difluoromethylation step (Step 2), demonstrating the dramatic impact of solvent composition and reagent addition rate on the isolated yield.

Base (Equiv)Solvent SystemTemp (°C)ClCF₂COONa Addition MethodIsolated Yield (%)Purity (HPLC)
K₂CO₃ (2.0)Pure DMF100All at once (2.0 eq)22%85%
Cs₂CO₃ (2.0)Pure DMF100All at once (2.0 eq)41%88%
Cs₂CO₃ (2.0)DMF/H₂O (9:1)100All at once (2.0 eq)65%92%
Cs₂CO₃ (2.0) DMF/H₂O (9:1) 100 Portion-wise (2.5 eq) 89% >98%

Table 1: Optimization parameters for the synthesis of methyl 4-bromo-3-(difluoromethoxy)benzoate.

References
  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2021.[Link]

  • Picard, B., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]

Technical Support Center: Preventing Debromaxination during Cross-Coupling of 4-Bromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 4-bromo-3-(difluoromethoxy)benzoic acid. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate the common side reaction of debromination and achieve optimal yields of your desired products.

Troubleshooting Guide: Minimizing Debromination

Debromination, or hydrodebromination, is a frequent and frustrating side reaction in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.[1][2] This is particularly prevalent with electron-deficient aryl bromides like 4-bromo-3-(difluoromethoxy)benzoic acid. The electron-withdrawing nature of both the carboxylic acid and the difluoromethoxy group makes the carbon-bromine bond more susceptible to undesired cleavage.

This guide will walk you through a systematic approach to diagnose and resolve issues with debromination in Suzuki, Heck, and Sonogashira coupling reactions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow to address debromination issues in your cross-coupling reactions.

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization Steps cluster_3 Successful Coupling A Significant Debromination Observed (>5% of 3-(difluoromethoxy)benzoic acid) B Modify the Base A->B Start Here C Adjust Reaction Temperature B->C If debromination persists H Desired Product Obtained (Minimal Debromination) B->H Success D Screen Catalysts & Ligands C->D If still problematic C->H Success E Change Solvent System D->E For further optimization D->H Success F Protect the Carboxylic Acid E->F If solubility or side reactions are an issue E->H Success G Verify Reagent Quality F->G Crucial for all steps F->H Success G->A Impure reagents can cause issues

Caption: A systematic workflow for troubleshooting debromination.

Issue 1: Significant Formation of 3-(difluoromethoxy)benzoic acid (Debrominated Byproduct)

Symptom: You observe a significant amount of the debrominated byproduct, 3-(difluoromethoxy)benzoic acid, in your reaction mixture by LC-MS or ¹H NMR analysis.

Root Cause Analysis and Solutions:

The formation of a palladium-hydride (Pd-H) species is often the culprit behind hydrodehalogenation.[3] This species can arise from various sources in the reaction mixture, including the base, solvent, or impurities.[3] The Pd-H can then participate in a competing catalytic cycle that leads to the cleavage of the C-Br bond.

1. Re-evaluate Your Choice of Base

The base is a critical factor and can be a source of hydrides, especially at elevated temperatures.[1][2]

  • Question: Is your base too strong or potentially generating hydride species?

  • Actionable Advice:

    • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH in protic solvents can promote debromination.[2]

    • Favor Weaker Inorganic Bases: Start with milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] These are generally less likely to generate hydride species.

    • Consider Fluoride Sources for Suzuki Couplings: For Suzuki reactions, anhydrous potassium fluoride (KF) can be an effective base that activates the boronic acid without being overly aggressive.[4]

2. Optimize the Reaction Temperature

Higher temperatures can accelerate the rate of debromination.[2]

  • Question: Is your reaction temperature too high?

  • Actionable Advice:

    • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress.[3] While the reaction may be slower, it can significantly improve the selectivity for the desired cross-coupling product.

    • Gradual Increase: If starting at a lower temperature, you can gradually increase it to find the optimal balance between reaction rate and byproduct formation.

3. Screen Your Palladium Catalyst and Ligand System

The electronic and steric properties of the phosphine ligands play a crucial role in the catalytic cycle.[2]

  • Question: Is your current catalyst/ligand system promoting debromination?

  • Actionable Advice:

    • Avoid Electron-Rich, Bulky Ligands (Initially): While often effective for activating C-Br bonds, some bulky, electron-rich phosphine ligands can sometimes favor the reductive elimination pathway leading to debromination.[2]

    • Try Less Electron-Donating Ligands: Ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can be a good starting point.[5]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have shown success in challenging cross-coupling reactions and may offer a different reactivity profile that disfavors debromination.[6][7]

    • Use Pre-formed Catalysts: Using well-defined palladium(II) precatalysts can sometimes give more reproducible results than generating the active Pd(0) species in situ.[6]

Coupling TypeRecommended Catalyst/Ligand Systems
Suzuki Pd(OAc)₂, SPhos, XPhos, or RuPhos with their corresponding palladacycle precatalysts.[7]
Heck Pd(OAc)₂ with PPh₃ or P(o-tol)₃.[5][8]
Sonogashira PdCl₂(PPh₃)₂/CuI (with caution for homocoupling), or copper-free conditions with ligands like XPhos.[9][10]
4. Evaluate the Solvent System

The solvent can be a proton or hydride source, contributing to debromination.[1]

  • Question: Could your solvent be participating in the debromination pathway?

  • Actionable Advice:

    • Favor Aprotic Solvents: Use anhydrous, degassed aprotic solvents like dioxane, THF, toluene, or DMF.[1][2]

    • Minimize Protic Solvents: If a protic co-solvent like water or an alcohol is necessary for solubility, use the minimum amount required.

5. Consider Protecting the Carboxylic Acid

The free carboxylic acid can complicate the reaction by reacting with the base or coordinating to the palladium center.[2]

  • Question: Is the free carboxylic acid interfering with the reaction?

  • Actionable Advice:

    • Esterification: Protect the carboxylic acid as a methyl or ethyl ester. This can improve solubility and prevent unwanted side reactions. The ester can be hydrolyzed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the plausible mechanism for debromination in palladium-catalyzed cross-coupling reactions?

A1: The most commonly accepted mechanism for hydrodebromination involves the formation of a palladium-hydride (Pd-H) species.[11] The catalytic cycle for debromination can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 4-bromo-3-(difluoromethoxy)benzoic acid to form a Pd(II) intermediate.[11]

  • Formation of Pd-H: A hydride source in the reaction mixture (e.g., from the base, solvent, or impurities) displaces the halide on the palladium center to form an Ar-Pd(II)-H species.[7]

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the debrominated product, 3-(difluoromethoxy)benzoic acid, and regenerates the Pd(0) catalyst.[7][11]

G Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br->Ar-Pd(II)-H Hydride Transfer Ar-Product Ar-Product Ar-Pd(II)-Br->Ar-Product Transmetalation & Reductive Elimination (Desired Pathway) Ar-Pd(II)-H->Pd(0) Reductive Elimination (Ar-H)

Caption: Competing pathways of cross-coupling and debromination.

Q2: Are there specific recommendations for Sonogashira coupling to avoid both debromination and alkyne homocoupling?

A2: Yes. Sonogashira couplings can be prone to the Glaser-Hay homocoupling of the terminal alkyne, especially in the presence of copper(I) salts and oxygen.[9][10] To minimize both debromination and homocoupling:

  • Consider Copper-Free Conditions: Copper-free Sonogashira protocols can be very effective and eliminate the issue of Glaser coupling.[9]

  • Use an Amine Base Carefully: While an amine base is often necessary, stronger or bulkier amines can sometimes contribute to side reactions. Triethylamine or diisopropylethylamine are common choices.

  • Thoroughly Degas: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which promotes homocoupling.

  • Room Temperature Reactions: Many Sonogashira couplings can proceed at room temperature, which will also help to suppress debromination.[12] A ligand-, copper-, and amine-free method using tetrabutylammonium acetate as the base at room temperature has been reported to be effective for electron-deficient aryl bromides.[12]

Q3: How can I confirm the quality of my boronic acid for Suzuki coupling?

A3: The quality of the boronic acid is crucial for an efficient Suzuki reaction. Degradation of the boronic acid can lead to a slower reaction, allowing more time for debromination to occur.[1] Boronic acids are prone to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[13]

  • Check for Purity: Analyze your boronic acid by ¹H NMR and LC-MS before use.

  • Storage: Store boronic acids in a desiccator, as they can be sensitive to moisture.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can be a good alternative to the free acids.[11]

Q4: Can I use alternative coupling methods that are less prone to debromination for this substrate?

A4: While palladium-catalyzed reactions are the most common, you could consider other transition-metal-catalyzed couplings. However, for this specific substrate, optimizing the palladium-catalyzed conditions is likely the most direct path to success. If debromination remains a persistent issue, exploring nickel-catalyzed cross-coupling could be an option, as nickel catalysts can sometimes offer different reactivity and selectivity profiles.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-(difluoromethoxy)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available from: [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (Vol. 1, pp. 122–142). Royal Society of Chemistry.
  • Neumann, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Twilton, J., et al. (2026). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Banu, K., & Shaikh, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 296–336.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]

  • Twilton, J., et al. (2026). Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases. Chemical Science. DOI: 10.1039/D6SC00251J.
  • Li, Z., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9469–9472.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Yue, H., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Liu, S., et al. (2011). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 13(14), 3584–3587.
  • Smith, M. K., & Maleczka, R. E. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Molecules, 25(7), 1730.
  • Grote, A. L., & Weix, D. J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Carey, J. S. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1–35). Royal Society of Chemistry.
  • Lipshutz, B. H., et al. (2017). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogenation Conditions. Journal of the American Chemical Society, 139(46), 16641–16648.
  • Wang, Z., et al. (2022). Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. Organic Letters, 24(5), 1184–1189.
  • Lee, S. L., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Pd(II)-N2O2 Schiff Base Complex Supported on Magnetic Nanoparticles. Malaysian Journal of Chemistry, 24(2), 52-64.
  • Zhang, Z., et al. (2020). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Novikov, A. S., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6094–6104.
  • Wang, Y., et al. (2019). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
  • Wang, X., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Journal of the American Chemical Society, 145(34), 18888–18895.
  • Zapevalov, A. Y., & Saloutin, V. I. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Sharma, P., & Kumar, A. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(56), 32599–32617.
  • De Leseleuc, M., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(4), 525–529.
  • Takanami, T., et al. (2019). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. International Journal of Molecular Sciences, 20(18), 4443.
  • Yoshikawa, T., et al. (2024).
  • ResearchGate. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of 4-Bromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced chromatography support hub. This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting for the isolation and purification of complex halogenated aromatic acids.

Analyte Profiling & Mechanistic Causality

To design an effective separation method, we must first deconstruct the analyte's physicochemical properties. 4-Bromo-3-(difluoromethoxy)benzoic acid presents unique chromatographic challenges due to its highly electronegative substituents and acidic carboxylate core. The presence of the carboxylic acid dictates the mobile phase pH requirements, while the bromo and difluoromethoxy groups dictate the stationary phase chemistry.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
Analyte Core Benzoic Acid DerivativeProne to secondary interactions with residual silanols on silica columns, leading to peak tailing.
Predicted pKa ~3.11[1]Requires a mobile phase pH strictly < 2.0 to ensure full protonation, preventing peak splitting and retention time shifts.
Substituents Bromine (-Br), Difluoromethoxy (-OCF 2​ H)Highly electronegative; strong candidates for dipole-dipole and π−π interactions. Ideal for Pentafluorophenyl (PFP) stationary phases.
Solubility Low in purely aqueous mediaRequires a high-strength organic modifier (Acetonitrile) for complete elution and sample dissolution to prevent column-head precipitation.
Method Development Logic

The following workflow illustrates the causal relationship between the analyte's chemical properties and the required chromatographic parameters.

HPLC_Logic A Analyte: pKa ~3.1 B Mobile Phase: pH < 2.0 A->B Suppress Ionization C Stationary Phase: PFP Column A->C Halogen Interactions D Elution: ACN Gradient B->D Maintain Protonation C->D Orthogonal Selectivity E Result: Resolved Peak D->E Optimize Retention

Logical relationships in HPLC method development for halogenated acids.

Self-Validating Experimental Protocol: PFP-Based RP-HPLC

Why PFP? While standard C18 columns rely almost exclusively on hydrophobic dispersive forces, Pentafluorophenyl (PFP) columns offer multiple retention mechanisms: hydrogen bonding, dipole-dipole, π−π overlap, and specific halogen interactions[2]. This makes PFP the authoritative choice for separating halogenated aromatics from non-halogenated impurities[3].

Phase 1: Mobile Phase Preparation & pH Control

Causality: To suppress ionization and maintain the analyte in a single, neutral state, the mobile phase pH must be strictly controlled at least 1 to 1.5 units below the analyte's pKa[4].

  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water.

  • Organic Phase (B): Prepare 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Validation Check: Measure the pH of the aqueous phase before mixing with organic modifiers. It must read ≤2.0 [4].

Phase 2: System Suitability & Self-Validation

Before injecting your sample, validate the physical and chemical integrity of the system:

  • Column: Install a high-purity, fully end-capped PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate & Temp: Set to 1.0 mL/min at 30°C.

  • The Validation Injection: Inject a mixture of Uracil (dead volume marker) and Toluene (neutral hydrophobic marker).

    • Logic: Uracil confirms the system plumbing is intact. Toluene confirms the physical efficiency of the column bed. If Toluene is perfectly symmetrical, any subsequent tailing of your benzoic acid is strictly a chemical issue, not a hardware failure[5].

Phase 3: Gradient Execution

Dissolve your sample in the initial mobile phase conditions (5% B) to prevent solvent shock.

  • 0–2 min: 5% B (Isocratic hold to focus the analyte band at the column head).

  • 2–15 min: 5% 70% B (Linear ramp for controlled elution).

  • 15–18 min: 70% 95% B (High-organic wash to remove strongly retained impurities).

  • 18–22 min: 5% B (Re-equilibration).

Troubleshooting & FAQs

Q: My target peak is exhibiting severe tailing. How do I determine if this is a chemical issue or a physical instrument problem? A: Peak tailing can stem from physical voids in the system or chemical interactions—most commonly, ionized silanol groups on the silica surface interacting with the analyte[6]. To isolate the root cause, refer to the Toluene injection from Phase 2 of the protocol. Neutral compounds like Toluene cannot tail due to acid-base interactions. If the Toluene peak is symmetrical but your 4-Bromo-3-(difluoromethoxy)benzoic acid tails, you have a chemical problem (likely active silanols). If both peaks tail, you have a physical plumbing issue, a mismatched fitting, or a degraded column bed[5].

Q: I am using a C18 column and 0.1% Formic Acid (pH ~2.7), but my peaks are broad and splitting. What is the mechanism behind this failure? A: Formic acid at 0.1% yields a pH of approximately 2.7. Given the predicted pKa of ~3.11 for difluoromethoxybenzoic acids[1], a pH of 2.7 is too close to the analyte's pKa. This causes the compound to exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states during the run. Because these two states partition differently into the stationary phase, the peak broadens or splits[4].

  • Solution: Switch to a stronger acid modifier like 0.1% TFA (pH ~2.0) to fully suppress ionization.

Q: Why am I unable to resolve 4-Bromo-3-(difluoromethoxy)benzoic acid from its des-bromo impurity using a standard C18 column? A: C18 stationary phases separate analytes based purely on hydrophobicity. If the des-bromo impurity has a similar hydrophobic footprint to the target molecule, C18 will fail to resolve them. By switching to a Pentafluorophenyl (PFP) column, you introduce orthogonal selectivity. The electron-rich aromatic ring of your analyte will engage in strong π−π interactions with the PFP ring, and the specific halogen-halogen interactions will easily differentiate the brominated compound from the des-bromo impurity[3],[7].

Q: Why are my retention times drifting progressively earlier with each injection? A: This is a classic symptom of inadequate column re-equilibration or a loss of bonded stationary phase. If you are running gradient elution, the column must be flushed with at least 5 to 10 column volumes of the initial mobile phase (5% B) before the next injection. Furthermore, ensure your aqueous mobile phase is freshly prepared; volatile additives like TFA can evaporate over time, subtly changing the pH and elution strength[6].

References
  • Title: Cogent RP PFP™ HPLC Columns | Pentafluoro Phenyl Source: Riki Global (rikiglobal.com) URL: 3

  • Title: Kinetex F5 Core-Shell HPLC Columns Source: Phenomenex (phenomenex.com) URL: 7

  • Title: SELECTRA® PFPP HPLC COLUMNS Source: United Chemical Technologies (unitedchem.com) URL: 2

  • Title: HPLC Peak Tailing Source: Axion Labs (axionlabs.com) URL: 5

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation (waters.com) URL: 6

  • Title: Cas 97914-59-5, 2-(DIFLUOROMETHOXY)BENZOIC ACID Source: LookChem (lookchem.com) URL: 1

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent / LCMS.cz (lcms.cz) URL: 4

Sources

Safety Operating Guide

Safe Handling, PPE, and Operational Protocols for 4-Bromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic system. When handling highly functionalized building blocks like 4-Bromo-3-(difluoromethoxy)benzoic acid , understanding the causality behind the hazards is just as critical as the protocol itself. By bridging the gap between molecular structure and operational safety, this guide provides a self-validating framework to ensure absolute protection and experimental integrity.

Chemical Profile & Mechanistic Risk Assessment

4-Bromo-3-(difluoromethoxy)benzoic acid is a halogenated organic solid widely utilized in drug discovery and synthetic chemistry. According to its Safety Data Sheet (SDS), it triggers several critical GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Mechanistic Causality: The hazards of this compound are directly tied to its molecular architecture. The presence of the lipophilic difluoromethoxy (–OCF₂H) group and the heavy bromine (–Br) atom significantly alters the partition coefficient (LogP) of the benzoic acid core. This enhanced lipophilicity accelerates the permeation of the molecule through the lipid bilayers of the stratum corneum (skin) and mucosal membranes. Furthermore, as a finely divided crystalline powder, it poses a severe aerosolization risk. When inhaled, ambient moisture in the respiratory tract interacts with the acidic carboxylate group, causing localized pH drops and acute mucosal irritation[2].

Quantitative Hazard Summary
PropertyValueCausality / Impact on Handling
CAS Number 1352719-48-2[1]Unique identifier required for strict halogenated waste tracking.
Molecular Weight 267.03 g/mol [3]Heavy halogenation increases the density and settling velocity of airborne particulates.
Physical State Solid / Powder[1]High risk of particulate aerosolization and static charge accumulation during transfer.
Hazard Codes H302, H315, H319, H335[1]Dictates mandatory barrier protection (nitrile, splash goggles, active draft).

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, standard laboratory PPE is insufficient. The following matrix details the required equipment and the scientific rationale for each choice[4],[2].

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Nitrile (Double-gloving recommended) or NeopreneHalogenated organic compounds can rapidly degrade or permeate thin latex. Nitrile provides a robust, impermeable chemical barrier against lipophilic solids.
Eye Protection Snug-fitting chemical splash gogglesSolid particulates can cause severe mechanical and chemical corneal abrasion (H319). Standard safety glasses with side shields cannot block airborne dust.
Body Protection Flame-resistant lab coat (buttoned to top)Prevents particulate accumulation on street clothing. The lipophilic nature of the compound means it can bind to porous fabrics, causing delayed dermal exposure.
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a fume hood. Directly mitigates H335 (respiratory irritation) by filtering out aerosolized micro-crystals before they reach the alveoli.

Operational Workflow & Hazard Mitigation

G N1 Pre-Operation Validation N2 PPE Donning (Nitrile, Goggles) N1->N2 Draft >100 fpm N3 Solid Handling & Weighing N2->N3 Barrier Intact N4 Reaction Execution N3->N4 Closed Transfer N6 Spill Protocol (Damp Absorbent) N3->N6 Aerosol/Spill Risk N5 Halogenated Waste Disposal N4->N5 Quench & Separate N6->N5 Collect as HazMat

Figure 1: Standard operating workflow and hazard mitigation pathway for halogenated solids.

Operational Plan: Self-Validating Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operation Setup & Engineering Controls
  • Action: Activate the chemical fume hood and verify the digital face velocity monitor.

  • Validation Check: The face velocity must read between 80–120 feet per minute (fpm) . If the alarm sounds or the draft is weak, abort the operation.

  • Causality: Proper draft ensures that any sublimated particles or aerosolized dust generated during container opening are actively pulled away from the operator's breathing zone, neutralizing the H335 hazard.

Step 2: Static Mitigation & Dispensing
  • Action: Place an anti-static weighing boat on the balance inside the fume hood. If the ambient humidity is below 40%, pass an ionizing bar over the workspace.

  • Validation Check: Hover a gloved hand 2 inches above the weighing boat. If the boat twitches or powder "jumps," static is present; re-apply the ionizer.

  • Causality: Halogenated powders are highly prone to static charge accumulation. Static discharge can cause the powder to aerosolize unexpectedly, contaminating the hood and risking inhalation.

Step 3: Handling and Reaction Setup
  • Action: Tare the closed reagent vial. Open the vial only inside the validated fume hood. Transfer the required mass using a static-free stainless steel spatula, and immediately re-seal the vial.

  • Causality: Minimizes the duration of environmental exposure. Every second the vial is open increases the risk of ambient moisture ingress (which degrades the carboxylic acid reagent) and allows micro-dust to escape.

Step 4: Post-Operation Decontamination
  • Action: Wipe down the analytical balance, spatulas, and fume hood surface with a damp, disposable cleanroom wipe (using a 70/30 isopropanol/water mixture).

  • Causality: Dry wiping creates friction that re-aerosolizes the powder[4]. A damp wipe effectively solubilizes and traps the lipophilic micro-particulates for safe disposal.

Spill Response & Disposal Plan

Accidental Solid Spill Protocol

If a spill occurs, do not sweep or brush the powder . Mechanical sweeping generates a concentrated dust cloud, severely exacerbating the inhalation hazard[4].

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill.

  • Dampen: Cover the spilled powder with damp absorbent pads or an inert, solvent-wetted absorbent material (e.g., vermiculite).

  • Collect: Carefully scoop the dampened mixture using a non-sparking tool into a compatible, sealable polyethylene hazardous waste container.

  • Decontaminate: Wash the spill area with a mild alkaline solution to neutralize residual acid, followed by an isopropanol wipe.

Halogenated Waste Disposal

4-Bromo-3-(difluoromethoxy)benzoic acid and all contaminated consumables (wipes, gloves, weigh boats) must be strictly categorized as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated organic solvents during disposal can lead to highly exothermic reactions or the generation of toxic, corrosive byproducts (like hydrogen bromide or hydrogen fluoride gas) during downstream incineration[5].

  • Action: Ensure the waste carboy is clearly labeled with the specific halogens present (Br, F ) to inform your environmental health and safety (EHS) facility that high-temperature, scrubber-equipped incineration protocols are required.

References

  • Tennessee State University. "Laboratory Hygiene Plan: Handling Solid Irritants and PPE Standards." TSU Research Compliance. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.